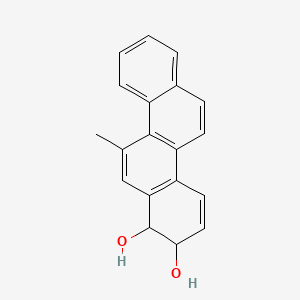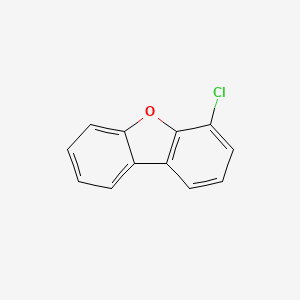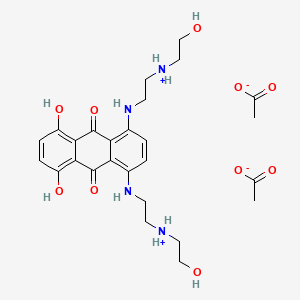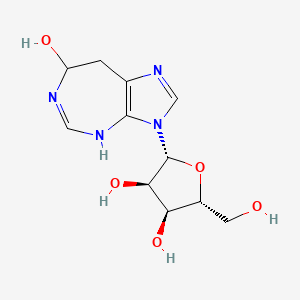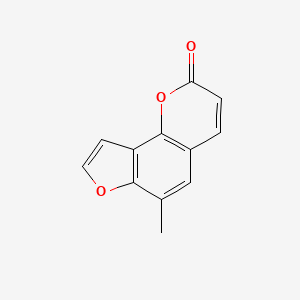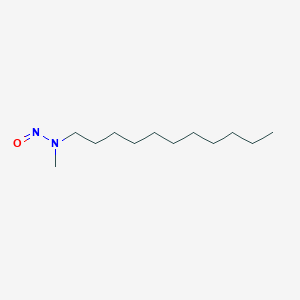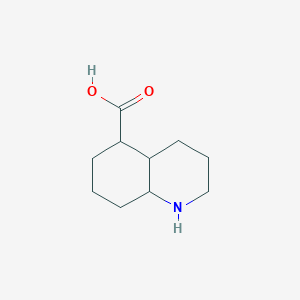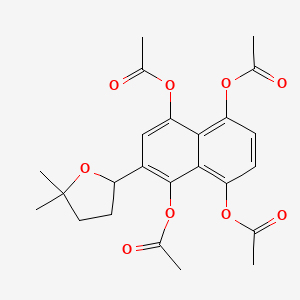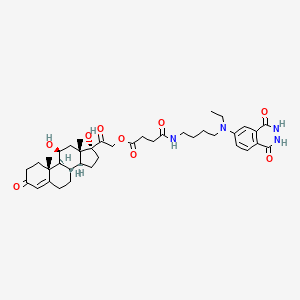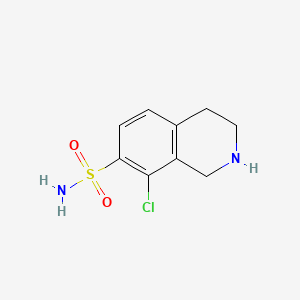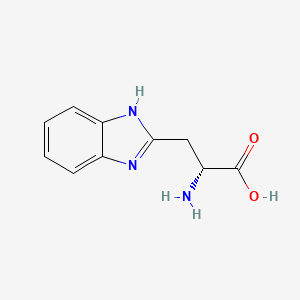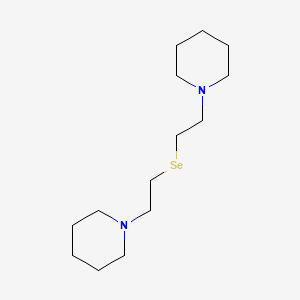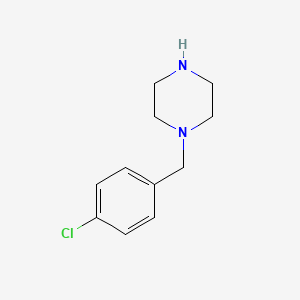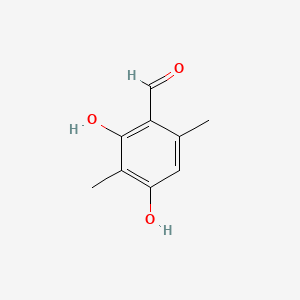
2,4-Dihydroxy-3,6-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-3,6-dimethylbenzaldehyde is a natural product found in Valsa ambiens, Hypomyces chrysospermus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Role in Aldehyde Dehydrogenase Function
2,4-Dihydroxy-3,6-dimethylbenzaldehyde may play a role in the function of aldehyde dehydrogenase-2 (ALDH2), an enzyme crucial for the alcohol elimination process and the removal of harmful aldehydes produced by lipid peroxidation. This function is vital in detoxification and protecting the body from oxidative stress. The involvement of ALDH2 in disease, aging, and alcohol addiction, and its pharmacological targeting suggests potential therapeutic applications for compounds interacting with this enzyme (Kimura, Yokoyama, & Higuchi, 2019).
Synthesis and Applications in Various Industries
The compound is related to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential chemical intermediate used widely in the pharmaceutical, perfumery, and food flavoring industries. The detailed synthesis method and its significance in various industrial applications underline the compound's relevance and potential for creating valuable products (Tan Ju & Liao Xin, 2003).
Biomarker in Pathophysiological Processes
Related compounds, such as 4-hydroxynonenal, serve as bioactive markers in pathophysiological processes. The biological activities and methods for identification in cells and tissues highlight the compound's importance as a marker of oxidative stress and its potential role in disease progression, such as Alzheimer's disease. This underlines the compound's significance in medical research and its potential as a target for therapeutic intervention (Žarković, 2003).
Environmental Impact and Degradation
Studies on the degradation of related compounds like acetaminophen by advanced oxidation processes (AOPs) give insights into the environmental impact and biotoxicity of by-products, underlining the importance of understanding and managing the environmental presence of such compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
Produktname |
2,4-Dihydroxy-3,6-dimethylbenzaldehyde |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3 |
InChI-Schlüssel |
XOAAGSCMGLMPKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=O)O)C)O |
Synonyme |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



